molecular formula C15H18O10S B13853339 [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate

[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate

Cat. No.: B13853339
M. Wt: 390.4 g/mol
InChI Key: OGDPAADFSHXROB-DHRKEOQWSA-N
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Description

[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. The key steps often include:

    Formation of the benzodioxol ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors.

    Introduction of acetoxy groups: Acetylation reactions using acetic anhydride in the presence of a catalyst like pyridine are commonly employed.

    Incorporation of the sulfanylidene moiety: This step may involve the use of sulfur-containing reagents under controlled conditions to introduce the sulfanylidene group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfanylidene group can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the acetoxy groups may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(3aS,4R,5S,6S,7R,7aR)-2,5,6,7-Tetrahydroxy-2-oxidohexahydro-1,3,2-benzodioxaphosphol-4-yl 2-amino-2-deoxy-D-glucopyranoside]
  • [(3aS,4R,6S,7R,7aR)-6-{®-[(4S,5R)-5-(Dimethoxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl][(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy}-7-hydroxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate

Uniqueness

[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate is unique due to its combination of acetoxy and sulfanylidene groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18O10S

Molecular Weight

390.4 g/mol

IUPAC Name

[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate

InChI

InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3/t9-,10-,11+,12+,13-,14+/m0/s1

InChI Key

OGDPAADFSHXROB-DHRKEOQWSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2

Canonical SMILES

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2

Origin of Product

United States

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